molecular formula C13H18F2N2O2 B12238119 1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine

1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine

Cat. No.: B12238119
M. Wt: 272.29 g/mol
InChI Key: WGDCUGSTHGJYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with cyclopropanecarbonyl and difluorocyclobutanecarbonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry, materials science, and other domains.

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine can be compared with similar compounds such as:

Properties

Molecular Formula

C13H18F2N2O2

Molecular Weight

272.29 g/mol

IUPAC Name

cyclopropyl-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H18F2N2O2/c14-13(15)7-10(8-13)12(19)17-5-3-16(4-6-17)11(18)9-1-2-9/h9-10H,1-8H2

InChI Key

WGDCUGSTHGJYGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3CC(C3)(F)F

Origin of Product

United States

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